molecular formula C20H36ClNO2 B1670577 Diverine CAS No. 5588-25-0

Diverine

Cat. No. B1670577
CAS RN: 5588-25-0
M. Wt: 358 g/mol
InChI Key: AQFATCCHOXBYNK-UHFFFAOYSA-N
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Description

Dihexyverine HCl is an antimuscarinic with effects similar to those of atropine. it has been given in the symptomatic treatment of gastrointestinal spasm.

Scientific Research Applications

Geographic Cline Analysis in Evolutionary Divergence

Geographic cline analysis offers a framework for integrating spatial, phenotypic, and environmental data to explore genome-wide patterns of divergence. For example, Stankowski et al. (2017) utilized geographic cline analysis alongside an FCT scan to characterize patterns of genome-wide divergence between pollination ecotypes of Mimulus aurantiacus, revealing insights into the genomic consequences of ecological divergence Stankowski, Sobel, & Streisfeld, 2017.

Molecular Evolution and Population Divergence

Hey and Nielsen (2004) developed multilocus methods for estimating population sizes, migration rates, and divergence time, applying these to the divergence of Drosophila pseudoobscura and D. persimilis. This approach allows for a comprehensive understanding of the genetic architecture underlying speciation Hey & Nielsen, 2004.

Bayesian Estimation of Genomic Clines

Gompert and Buerkle (2011) developed a Bayesian genomic cline model to study the genetic architecture of adaptive divergence and reproductive isolation between hybridizing lineages, showcasing a robust framework to quantify and compare patterns of introgression among genetic regions Gompert & Buerkle, 2011.

Adaptive Divergence in African Cichlids

Research on sympatric Lake Malawi species, Pseudotropheus fainzilberi and P. emmiltos, has tested the hypothesis that these species have undergone divergent selection at MHC class II genes, influencing odor-mediated mate choice and leading to reproductive isolation. This study provides evidence for adaptive divergence at the MHC, a novel mechanism of adaptive speciation Blais et al., 2007.

Evolutionary Radiation of New World Monkeys

Perez et al. (2013) used molecular approaches to estimate the initial divergence of the platyrrhine clade, providing insights into the evolutionary radiation of New World Monkeys and demonstrating the influence of fossil constraints, topology, and substitution rate on divergence time estimates Perez, Tejedor, Novo, & Aristide, 2013.

properties

IUPAC Name

2-piperidin-1-ylethyl 1-cyclohexylcyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2.ClH/c22-19(23-17-16-21-14-8-3-9-15-21)20(12-6-2-7-13-20)18-10-4-1-5-11-18;/h18H,1-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFATCCHOXBYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2(CCCCC2)C(=O)OCCN3CCCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971286
Record name 2-(Piperidin-1-yl)ethyl [1,1'-bi(cyclohexane)]-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihexyverine hydrochloride

CAS RN

5588-25-0
Record name Dihexyverine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5588-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Piperidin-1-yl)ethyl [1,1'-bi(cyclohexane)]-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-piperidinoethyl [1,1'-bicyclohexyl]-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.543
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHEXYVERINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/336704VYVB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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